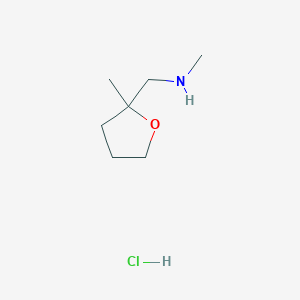

N-Methyl-1-(2-methyloxolan-2-yl)methanamine;hydrochloride

Description

N-Methyl-1-(2-methyloxolan-2-yl)methanamine hydrochloride is a secondary amine hydrochloride salt featuring a methyl-substituted oxolane (tetrahydrofuran derivative) ring. The oxolane moiety introduces stereoelectronic and solubility properties distinct from purely aromatic or aliphatic analogs. Its hydrochloride form enhances water solubility, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

N-methyl-1-(2-methyloxolan-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(6-8-2)4-3-5-9-7;/h8H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNQQUGWZVANLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCO1)CNC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2-methyloxolan-2-yl)methanamine;hydrochloride typically involves the reaction of N-methylmethanamine with 2-methyloxolane under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2-methyloxolan-2-yl)methanamine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-Methyl-1-(2-methyloxolan-2-yl)methanamine;hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

Medicine: Investigated for its potential therapeutic applications and effects on cellular functions.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-methyloxolan-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Heterocyclic Amine Derivatives

N-Methyl-1-(4,5,6,8-tetrahydrothieno[2,3-c]oxepin-8-yl)methanamine Hydrochloride (Compound 26)

- Structure: Replaces the oxolane ring with a thienooxepin (fused thiophene-oxepane) system.

- Key Differences : The sulfur atom in the thiophene ring increases lipophilicity and may enhance binding to sulfur-rich biological targets (e.g., enzymes or receptors).

- Synthesis : Purified via DCM/MeOH gradient chromatography, yielding 73.2 mg of hydrochloride salt [1].

N-Methyl-1-(5-(5-nitro-2-furyl)-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride (Compound 2d)

- Structure : Features a nitro-furan-oxadiazole hybrid system.

- Key Differences : The nitro group and oxadiazole ring confer antimicrobial activity (e.g., nitrofuran derivatives).

- Physicochemical Data : Melting point 229–129.5 °C; HRMS (ESI) m/z 225.0623 [2].

Aromatic and Substituted Phenyl Analogs

N-Methyl-1-(4-methoxyphenyl)propan-2-amine Hydrochloride (PMMA)

- Structure : Contains a methoxyphenyl group instead of oxolane.

- Pharmacology: Acts as a stimulant/entactogen with serotoninergic effects, contrasting the oxolane derivative’s unknown activity.

- Application : Detected via SERS in forensic analysis [5].

N-Methyl-1-(naphthalen-1-yl)methanamine Hydrochloride

- Structure : Substitutes oxolane with a naphthyl group.

- Application : Intermediate in antifungal agent (butenafine) synthesis. The naphthyl group improves membrane penetration in fungal cells [6].

Cyclohexene and Tetralin Derivatives

Sertraline Hydrochloride

- Structure : Tetralin-based SSRI antidepressant with dichlorophenyl and methylamine groups.

- Key Contrast : The tetralin scaffold and chlorine substituents drive serotonin reuptake inhibition, unlike the oxolane derivative’s uncharacterized activity [10].

Impurity C (Tramadol Derivative)

- Structure : Cyclohexene ring with methoxyphenyl and dimethylamine groups.

- Physicochemical Data : CAS 66170-31-8; used in pharmaceutical quality control [11].

Physicochemical and Pharmacological Data Comparison

| Compound Name | Molecular Weight | Melting Point (°C) | Key Functional Groups | Biological Activity | Reference |

|---|---|---|---|---|---|

| N-Methyl-1-(2-methyloxolan-2-yl)methanamine HCl | ~193.68* | Not reported | Oxolane, methylamine | Unknown | - |

| Compound 2d (Nitrofuran-oxadiazole) | 225.0623 | 229–129.5 | Nitro-furan, oxadiazole | Antimicrobial | [2] |

| PMMA Hydrochloride | 215.70 | Not reported | Methoxyphenyl, methylamine | Serotoninergic stimulant | [5] |

| Sertraline Hydrochloride | 342.70 | 243–245 | Tetralin, dichlorophenyl | SSRI antidepressant | [10] |

| Butenafine Intermediate | ~285.80* | Not reported | Naphthyl, methylamine | Antifungal (squalene epoxidase inhibitor) | [6] |

*Calculated based on molecular formula.

Key Observations

Structural Motifs Dictate Activity: Oxolane and thienooxepin derivatives may target CNS or enzyme systems due to heterocyclic flexibility. Aromatic substituents (naphthyl, methoxyphenyl) enhance lipophilicity for membrane interaction [6], [5].

Salt Forms Improve Solubility : Hydrochloride salts are universally employed for enhanced aqueous solubility across analogs.

Limited Data on Target Compound: Further studies on the oxolane derivative’s NMR, HRMS, and bioactivity are needed for direct comparison.

Biological Activity

N-Methyl-1-(2-methyloxolan-2-yl)methanamine hydrochloride is an organic compound notable for its potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₃ClN₁O

- Molecular Weight : Approximately 115.17 g/mol

- Structure : The compound features a methyloxolan ring and a methylamine group, which are crucial for its biological interactions.

Biological Activity Overview

The biological activity of N-Methyl-1-(2-methyloxolan-2-yl)methanamine hydrochloride is primarily linked to its role as a building block in pharmaceutical synthesis . Its structure allows for interactions with specific molecular targets, particularly in the development of enzyme inhibitors affecting metabolic pathways.

Key Activities:

- Enzyme Inhibition : It has shown promise in inhibiting amine oxidases, which are involved in various metabolic processes.

- Antifungal and Antimicrobial Properties : Preliminary studies suggest potential applications in combating fungal and bacterial infections.

The mechanism through which N-Methyl-1-(2-methyloxolan-2-yl)methanamine hydrochloride exerts its effects involves:

- Binding to Enzymes : The amine group facilitates binding to active sites on enzymes, inhibiting their activity. This interaction is critical for its potential therapeutic applications.

Comparative Analysis with Similar Compounds

A comparison of N-Methyl-1-(2-methyloxolan-2-yl)methanamine hydrochloride with structurally similar compounds reveals unique features that contribute to its biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Methyloxolan-2-ylmethanamine | C₆H₁₃NO | Contains a five-membered methyloxolan ring |

| N-Methyl-C-(naphthalen-1-yl)methanamine | C₁₂H₁₃N | Aromatic system enhances lipophilicity |

| (2-Methyloxolan-2-yl)methanol | C₆H₁₂O₂ | Alcohol functional group instead of amine |

N-Methyl-1-(2-methyloxolan-2-yl)methanamine hydrochloride stands out due to its specific combination of functional groups, which may provide distinct biological activities not fully replicated by other compounds.

Case Studies and Research Findings

Recent studies have focused on the interactions of N-Methyl-1-(2-methyloxolan-2-yl)methanamine hydrochloride with various enzymes and receptors. While detailed pharmacological profiling is still ongoing, initial findings indicate its potential as an intermediate in drug synthesis with applications in antifungal and antimicrobial therapies.

Example Study

In one study, the compound was assessed for its ability to inhibit specific enzyme activities associated with metabolic pathways. The results indicated a significant reduction in enzyme activity at varying concentrations, suggesting a dose-dependent relationship in its inhibitory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.